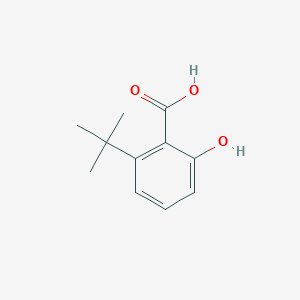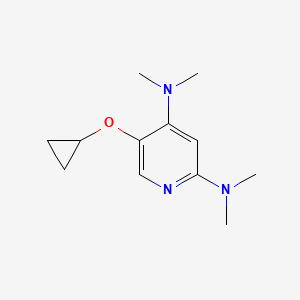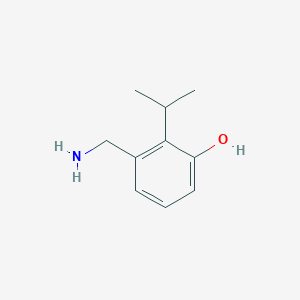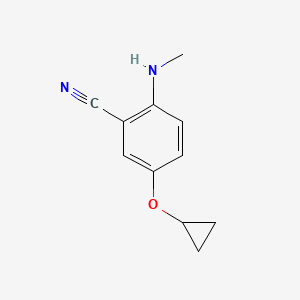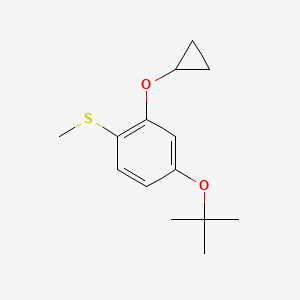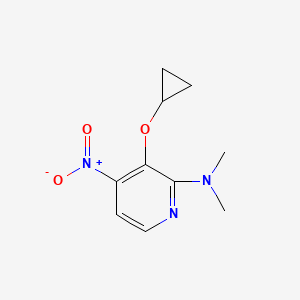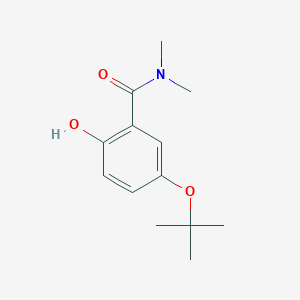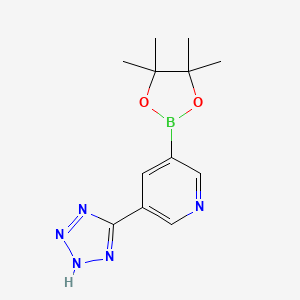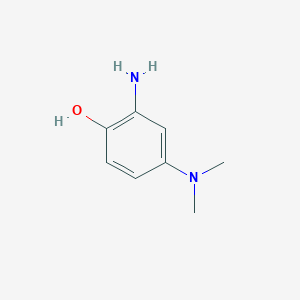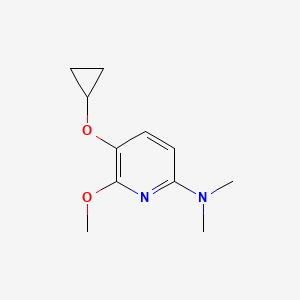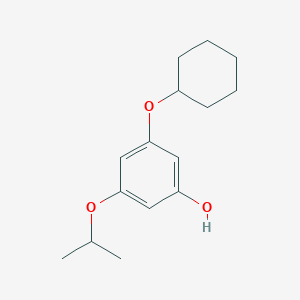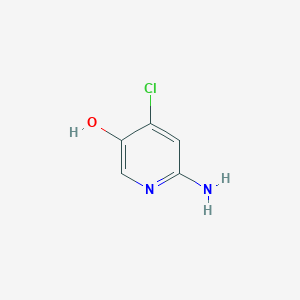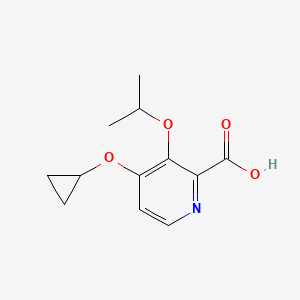
4-Cyclopropoxy-3-isopropoxypicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-3-isopropoxypicolinic acid is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol This compound is known for its unique structure, which includes both cyclopropoxy and isopropoxy groups attached to a picolinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-isopropoxypicolinic acid typically involves the reaction of picolinic acid derivatives with cyclopropyl and isopropyl alcohols under specific conditions. The reaction is usually catalyzed by acids or bases to facilitate the esterification process. The exact conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors or batch processing. These methods ensure consistent quality and higher yields. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the required purity levels for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-3-isopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The cyclopropoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
4-Cyclopropoxy-3-isopropoxypicolinic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-3-isopropoxypicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopropoxy-4-isopropoxypicolinic acid: This compound has a similar structure but with the positions of the cyclopropoxy and isopropoxy groups reversed.
4-(3-Carboxyphenyl)picolinic acid: Another picolinic acid derivative with different substituents, used in the synthesis of coordination compounds.
Uniqueness
4-Cyclopropoxy-3-isopropoxypicolinic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15NO4 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
4-cyclopropyloxy-3-propan-2-yloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-7(2)16-11-9(17-8-3-4-8)5-6-13-10(11)12(14)15/h5-8H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
ZQSINVZWZGPPBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CN=C1C(=O)O)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


